
5-Butyl-N,N,6-trimethyl-2-phenylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butyl-N,N,6-trimethyl-2-phenylpyrimidin-4-amine is a heterocyclic compound with a pyrimidine core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of butyl, trimethyl, and phenyl groups attached to the pyrimidine ring imparts unique chemical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-N,N,6-trimethyl-2-phenylpyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of 4-amino-benzonitrile with trimethylsilyl azide and t-butyl nitrite at low temperatures
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
5-Butyl-N,N,6-trimethyl-2-phenylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenated reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
5-Butyl-N,N,6-trimethyl-2-phenylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials with unique chemical and physical properties.
Mecanismo De Acción
The mechanism of action of 5-Butyl-N,N,6-trimethyl-2-phenylpyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity .
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyl-2-phenylpyrimidin-4-amine: Similar structure with a benzyl group instead of a butyl group.
N4-Alkyl-N2-Phenyl-Pyrrolo[3,2-d]Pyrimidine-2,4-Diamine: Contains a pyrrolo ring fused to the pyrimidine core.
Pyrido[2,3-d]pyrimidin-5-one: A fused heterocyclic system with a pyrido ring attached to the pyrimidine core.
Uniqueness
5-Butyl-N,N,6-trimethyl-2-phenylpyrimidin-4-amine is unique due to the specific combination of butyl, trimethyl, and phenyl groups attached to the pyrimidine ring. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Propiedades
Número CAS |
61442-53-3 |
|---|---|
Fórmula molecular |
C17H23N3 |
Peso molecular |
269.4 g/mol |
Nombre IUPAC |
5-butyl-N,N,6-trimethyl-2-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C17H23N3/c1-5-6-12-15-13(2)18-16(19-17(15)20(3)4)14-10-8-7-9-11-14/h7-11H,5-6,12H2,1-4H3 |
Clave InChI |
IZMYWMIZFNZXPT-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(N=C(N=C1N(C)C)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


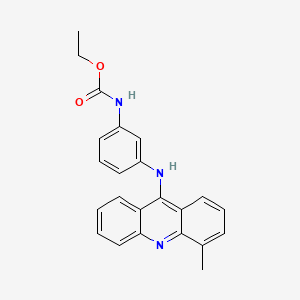
![tert-Butyl (S)-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate](/img/structure/B12931310.png)
![2-Chloro-3-methyl-4-((1R,3R,5R)-1,3,4-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12931323.png)
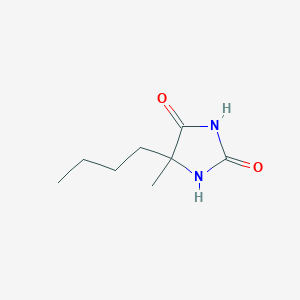
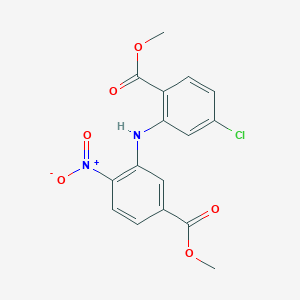

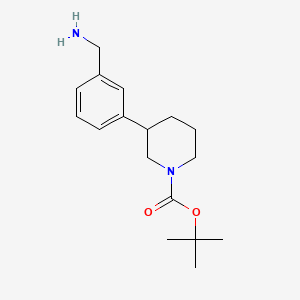
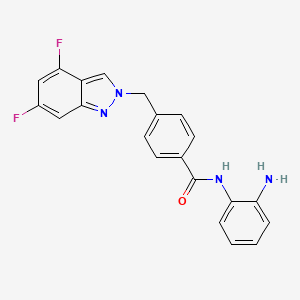

![tert-Butyl (R)-4-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12931362.png)
![2-(6,8-Dichloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide](/img/structure/B12931374.png)



